(5-Bromo-2-methylbenzyl)-isopropylamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(5-Bromo-2-methylbenzyl)-isopropylamine” is C11H16BrN. This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromo-2-methylbenzyl)-isopropylamine” is 242.16 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Molecular and Functional Imaging Studies
Studies have highlighted the significance of hallucinogens, including derivatives like (5-Bromo-2-methylbenzyl)-isopropylamine, in molecular and functional imaging. These compounds, due to their interaction with serotonin receptors, are pivotal in understanding brain function and structure. Advanced imaging techniques like PET and SPECT have been used to study the distribution and binding of these compounds in the brain, offering insights into their effects on cerebral perfusion and metabolism. The study emphasizes the need for further research in this area to fully comprehend the interaction sites and cerebrometabolic effects of these hallucinogens (Cumming et al., 2021).
Toxicology and Pharmacology
The toxicological and pharmacological properties of N-benzylphenethylamine derivatives, including (5-Bromo-2-methylbenzyl)-isopropylamine, have been extensively studied. These compounds are known for inducing profound changes in perception and cognition, primarily mediated by their interaction with the 5-HT2A receptor. The potent hallucinogenic effects, along with cases of toxicity and fatalities, highlight the importance of understanding the structure-activity relationships and metabolism of these compounds for public health and safety (Halberstadt, 2017).
Flame Retardants and Environmental Concerns
Derivatives of (5-Bromo-2-methylbenzyl)-isopropylamine have also been noted in the context of novel brominated flame retardants (NBFRs). The increasing application of NBFRs raises concerns regarding their environmental fate, toxicity, and occurrence in various matrices such as indoor air, dust, consumer goods, and food. The review highlights the need for more research on these compounds to address the large knowledge gaps and potential health risks associated with their widespread use (Zuiderveen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIGEBJLFPNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-methylphenyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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